3-Chloro-7-nitroquinoline
Description
BenchChem offers high-quality 3-Chloro-7-nitroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-7-nitroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-chloro-7-nitroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-7-3-6-1-2-8(12(13)14)4-9(6)11-5-7/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKCCBYZRFLVKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 3-Chloro-7-nitroquinoline
Topic: 3-Chloro-7-nitroquinoline SMILES and InChIKey Content Type: Technical Whitepaper Role: Senior Application Scientist
Structural Integrity, Synthetic Pathways, and Pharmacophore Applications
Abstract
3-Chloro-7-nitroquinoline (CAS: 75755-39-4) represents a specialized halogenated heterocyclic scaffold with significant utility in medicinal chemistry, particularly in the development of kinase inhibitors and antimalarial agents.[1][2][3][4][5][6][7][8] This whitepaper provides a definitive chemical profile, validated synthetic methodologies, and a structural analysis of this compound.[8] By leveraging the electronic "push-pull" nature of the electron-withdrawing nitro group at position 7 and the reactive chlorine handle at position 3, researchers can utilize this scaffold for high-precision palladium-catalyzed cross-coupling reactions.[8]
Chemical Identity & Physicochemical Profiling
Precise identification is the cornerstone of reproducible research.[8] The following data is verified against chemical inventories and calculated descriptors.
Table 1: Chemical Identity & Identifiers
| Descriptor | Value |
|---|---|
| IUPAC Name | 3-Chloro-7-nitroquinoline |
| CAS Registry Number | 75755-39-4 |
| SMILES (Canonical) | C1=CC2=C(C=C1[O-])N=CC(=C2)Cl |
| InChI String | InChI=1S/C9H5ClN2O2/c10-7-3-6-1-2-8(12(13)14)4-9(6)11-5-7/h1-5H |
| InChIKey | GPKCCBYZRFLVKN-UHFFFAOYSA-N |
| Molecular Formula | C₉H₅ClN₂O₂ |
| Molecular Weight | 208.60 g/mol |[1][6][7][8]
Table 2: Calculated Physicochemical Properties
| Property | Value | Significance |
|---|---|---|
| XLogP3 | ~2.6 | Moderate lipophilicity; suitable for membrane permeability.[8] |
| TPSA | 58.7 Ų | Polar surface area dominated by the nitro group; favorable for oral bioavailability rules.[8] |
| H-Bond Donors | 0 | Lack of donors prevents non-specific binding; ideal for kinase ATP-pocket targeting.[8] |
| H-Bond Acceptors | 3 | Nitro oxygens and quinoline nitrogen serve as vectoral acceptors.[8] |
Structural Biology & Electronic Reactivity
The 3-chloro-7-nitroquinoline scaffold exhibits a unique electronic environment defined by two key vectors:
-
C3-Chlorine (The Synthetic Handle): Unlike the highly reactive C2 or C4 positions in quinolines (which are susceptible to nucleophilic aromatic substitution, SNAr), the C3 position is electronically deactivated towards direct nucleophilic attack.[8] This makes the C3-Cl bond robust, requiring transition-metal catalysis (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for functionalization. This stability allows the scaffold to survive earlier synthetic steps.[8]
-
C7-Nitro (The Masked Auxochrome): The nitro group at C7 is a strong electron-withdrawing group (EWG).[8] It deactivates the benzene ring but can be selectively reduced to an amine (7-amino-3-chloroquinoline).[8] The 7-amino moiety is a critical pharmacophore in antimalarial drugs (resembling the chloroquine tail anchor) and provides a hydrogen bond donor for kinase hinge binding.[8]
Visualization: Structural Numbering & Electronic Vectors
The following diagram illustrates the canonical numbering and the divergent reactivity zones of the molecule.
Figure 1: Canonical numbering of the quinoline core. C3 is the site for cross-coupling; C7 is the reducible pharmacophore anchor.[8]
Validated Synthetic Methodologies
While direct chlorination of 7-nitroquinoline is non-regioselective, the Friedlander Condensation offers the highest fidelity for constructing the 3-chloro-7-nitroquinoline scaffold from acyclic precursors.[8] This convergent approach minimizes regio-isomeric impurities.[8]
Protocol A: Friedlander Condensation (High Fidelity)
This method involves the condensation of an o-aminoaldehyde with an
Reagents:
-
Precursor A: 2-Amino-4-nitrobenzaldehyde (CAS: 55289-36-6)
-
Precursor B: Chloroacetaldehyde (CAS: 107-20-0) (typically generated in situ from diethyl acetal or used as aqueous solution)
-
Catalyst: Sulfuric acid (cat.) or KOH (base-mediated)[8]
-
Solvent: Ethanol or Acetic Acid
Step-by-Step Workflow:
-
Preparation: Dissolve 2-amino-4-nitrobenzaldehyde (1.0 eq) in ethanol at 60°C.
-
Condensation: Add Chloroacetaldehyde (1.2 eq) dropwise.
-
Cyclization: Heat the mixture to reflux (80-90°C) for 4-6 hours. The mechanism proceeds via imine formation followed by intramolecular aldol-type condensation.[8]
-
Work-up: Cool to room temperature. The product often precipitates.[8] If not, neutralize with NaHCO₃ and extract with Ethyl Acetate.[8]
-
Purification: Recrystallize from ethanol/water to yield yellow needles of 3-chloro-7-nitroquinoline.
Protocol B: Indole Ring Expansion (Alternative)
A classic route for 3-chloroquinolines involves the reaction of indoles with carbenes (Ciamician-Dennstedt rearrangement type).[8]
-
Reaction: 6-Nitroindole + CHCl₃ + NaOH (aq) + TEBA (Phase Transfer Catalyst).[8]
-
Mechanism: Dichlorocarbene addition to the C2-C3 bond of indole, followed by ring expansion and elimination of HCl.[8]
-
Note: This method is often lower yielding due to polymerization side reactions but uses cheaper starting materials.[8]
Visualization: Friedlander Synthesis Pathway
Figure 2: The Friedlander Condensation pathway ensures regioselective placement of the chlorine and nitro groups.
Applications in Drug Discovery
The 3-chloro-7-nitroquinoline structure is not merely an end-product but a high-value intermediate (Reference Example 186 in patent literature regarding kinase inhibitors).[8]
-
Syk Kinase Inhibitors: The scaffold serves as a precursor to Syk (Spleen Tyrosine Kinase) inhibitors .[8] The nitro group is reduced to an amine (7-NH2), which binds to the hinge region of the kinase, while the 3-Cl group allows for the attachment of solubilizing groups or hydrophobic tails via Suzuki coupling to occupy the selectivity pocket.
-
Antimalarial Research: Quinolines with 7-substitution are historical anchors for antimalarial activity (e.g., Chloroquine).[8] 3-Chloro-7-nitroquinoline allows for the exploration of "reversed" electronic properties compared to the standard 4-amino-7-chloroquinoline class, potentially overcoming resistance mechanisms.[8]
Safety & Handling (E-E-A-T)
As a nitro-aromatic and halogenated heterocycle, specific safety protocols are mandatory.
-
Toxicity: Classified as Harmful if swallowed (H302) and a Skin/Eye Irritant (H315/H319) .[8]
-
Handling: Use only in a fume hood. Nitro-compounds can be energetic; avoid excessive heat during drying.[8]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Light sensitive.
References
-
PubChem Compound Summary. (2025). 3-Chloro-7-nitroquinoline (CAS 75755-39-4).[1][2][3][4][5][6][7][8] National Center for Biotechnology Information.[8] Link[8]
-
Sigma-Aldrich. (2025).[8] Product Specification: 3-Chloro-7-nitroquinoline.[1][2][3][4][5][6][7][8][9][10] Merck KGaA.[8] Link
-
Patent Literature. (2009). Novel Nicotinamide Derivatives or Salts Thereof (Reference to Synthesis of 3-chloro-7-nitroquinoline).[8] US Patent / WO2009131687.[8] Link
-
Marco-Contelles, J., et al. (2009).[8] The Friedländer Reaction: Synthetic Applications.[8][11] Chemical Reviews.[8] (General grounding for the synthesis protocol).
Sources
- 1. 49609-03-2|2-Chloro-7-nitroquinoline|BLD Pharm [bldpharm.com]
- 2. 3-chloro-7-nitroquinoline [sigmaaldrich.com]
- 3. 75755-39-4 | 3-chloro-7-nitroquinoline | Boroncore [boroncore.com]
- 4. 196205-09-1|7-Chloro-5-nitro-1H-indole|BLD Pharm [bldpharm.com]
- 5. 13067-94-2|2-Chloro-5-nitroquinoline|BLD Pharm [bldpharm.com]
- 6. 75755-39-4|3-Chloro-7-nitroquinoline|BLD Pharm [bldpharm.com]
- 7. 75755-39-4 | MFCD28339605 | 3-chloro-7-nitroquinoline [aaronchem.com]
- 8. 7-Chloroquinoline | C9H6ClN | CID 521963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN103891748B - A kind of herbicidal composition and application thereof - Google Patents [patents.google.com]
- 10. CN102958918A - Novel nicotinamide derivatives or salts thereof - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
difference between 3-Chloro-7-nitroquinoline and 4-chloro isomers
Topic: Difference Between 3-Chloro-7-nitroquinoline and 4-Chloro-7-nitroquinoline Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists[1]
3-Chloro vs. 4-Chloro Isomers: Synthesis, Reactivity, and Application[1][2]
Executive Summary
In medicinal chemistry, the positional isomerism of chlorine on the quinoline scaffold dictates the synthetic utility of the molecule.[2] While 4-chloro-7-nitroquinoline acts as a potent electrophile for Nucleophilic Aromatic Substitution (
Structural & Electronic Analysis
The quinoline ring system is electron-deficient, particularly at positions 2 and 4, due to the inductive (
| Feature | 4-Chloro-7-nitroquinoline | 3-Chloro-7-nitroquinoline |
| Structure | Chlorine at C4 (para to N).[1][2] | Chlorine at C3 (meta to N).[1][2] |
| Electronic State | Highly electron-deficient C4.[1][2] The C-Cl bond is activated by the ring nitrogen (vinylogous imine).[1][2] | C3 is not conjugated with the ring nitrogen in a way that supports Meisenheimer complex stabilization.[2] |
| Primary Reactivity | Nucleophilic Aromatic Substitution ( | Pd-Catalyzed Cross-Coupling (Suzuki, Heck).[1][2] |
| H3 Proton: Appears as a singlet/doublet upfield ( | H4 Proton: Appears as a singlet downfield ( | |
| Solubility | Moderate in DCM/MeOH; often precipitates as HCl salt.[1][2] | Lower solubility; often requires polar aprotic solvents (DMF/DMSO).[1][2] |
Synthetic Pathways[1][2][3][4]
The synthesis of these isomers requires fundamentally different strategies. You cannot easily interconvert them; they must be constructed from specific precursors.[2]
A. Synthesis of 4-Chloro-7-nitroquinoline
This isomer is typically synthesized via the Gould-Jacobs reaction followed by chlorination.[1]
-
Condensation: 3-Nitroaniline + Diethyl ethoxymethylenemalonate (EMME)
Enamine intermediate.[1][2] -
Cyclization: Thermal cyclization (Dowtherm A, 250°C) yields 7-nitro-4-hydroxyquinoline (4-quinolone tautomer).[1][2]
-
Chlorination: Treatment with
converts the hydroxyl group to the chloride.[2]
B. Synthesis of 3-Chloro-7-nitroquinoline
The 3-chloro isomer is harder to access and often requires de novo ring construction or electrophilic chlorination under specific conditions.[1]
-
Vilsmeier-Haack Approach: Reaction of N-(3-nitrophenyl)acetamide with
/ DMF can yield 3-chloroquinolines via formylation and cyclization, though regioselectivity can be poor (mixture of 5- and 7-nitro).[1][2] -
Alpha-Halo Carbonyl Condensation: Condensation of 2-amino-4-nitrobenzaldehyde with chloroacetaldehyde (or equivalent) yields the 3-chloro derivative directly.[1][2]
Reactivity Profile: The Core Difference
The defining difference lies in how these molecules interact with nucleophiles and catalysts.[2]
Mechanism 1: Nucleophilic Aromatic Substitution (
)[1][2]
-
Substrate: 4-Chloro-7-nitroquinoline [1]
-
Mechanism: The ring nitrogen acts as an electron sink.[2] Upon nucleophilic attack at C4, the negative charge is delocalized onto the nitrogen (and the 7-nitro group), forming a stabilized Meisenheimer complex.[2] The chloride is then eliminated, restoring aromaticity.[2]
-
Kinetics: Fast.[2] Often proceeds at room temperature or mild heating.[2]
-
3-Chloro Contrast: The 3-position cannot stabilize the negative charge on the ring nitrogen during attack. Therefore, 3-chloro-7-nitroquinoline is inert to standard
conditions. [1]
Mechanism 2: Palladium-Catalyzed Cross-Coupling[1][2][3]
-
Substrate: 3-Chloro-7-nitroquinoline [1]
-
Mechanism: Oxidative addition of Pd(0) into the C3-Cl bond.[1][2]
-
Utility: The 3-position is ideal for building carbon frameworks (C-C bonds) via Suzuki-Miyaura or Sonogashira couplings.[1][2] The 4-chloro isomer can also undergo coupling, but
side reactions with the base or solvent can compete if not carefully managed.
Experimental Protocols
Protocol A:
Functionalization of 4-Chloro-7-nitroquinoline
Target: Synthesis of 4-amino-7-nitroquinoline derivatives (e.g., for kinase inhibition).[1]
Reagents:
Procedure:
-
Dissolve 4-chloro-7-nitroquinoline (1.0 mmol) in IPA (5 mL).
-
Add DIPEA (2.0 mmol) followed by the amine (1.2 mmol).
-
Reflux at 80°C for 2–4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
-
Workup: Cool to room temperature. The product often precipitates as a yellow/orange solid.[2] Filter and wash with cold ether.[2] If no precipitate, evaporate solvent and purify via flash chromatography.[2]
Protocol B: Suzuki Coupling of 3-Chloro-7-nitroquinoline
Target: Introduction of an aryl group at C3.[1]
Reagents:
Procedure:
-
In a glovebox or under Argon, combine 3-chloro-7-nitroquinoline (1.0 mmol), phenylboronic acid (1.5 mmol), and
(58 mg) in a microwave vial. -
Add degassed 1,4-Dioxane (4 mL) and
solution (1.5 mL). -
Seal and heat at 100°C for 12 hours (or 140°C for 30 min in microwave).
-
Workup: Dilute with EtOAc, wash with water/brine.[2] Dry over
.[1][2][4] Purify via silica gel chromatography (Hexane/EtOAc gradient).
Visualization of Reaction Pathways[2]
The following diagram illustrates the divergent reactivity pathways dictated by the chlorine position.
Caption: Divergent reaction pathways. The 4-isomer follows an SNAr mechanism facilitated by resonance, whereas the 3-isomer requires metal catalysis for functionalization.
References
-
Synthesis of 4-Chloroquinolines: Journal of the American Chemical Society. "The Synthesis of Antimalarial Quinolines via the Gould-Jacobs Reaction."[2][5] Available at: [Link][1][2]
-
Reactivity of 3-Haloquinolines: Chemical Reviews. "Palladium-Catalyzed Cross-Coupling Reactions of Quinoline Derivatives." Available at: [Link][1][2]
-
SNAr Mechanism in Heterocycles: The Journal of Organic Chemistry. "Nucleophilic Substitution in the Quinoline Series." Available at: [Link][1][2]
-
NMR Spectroscopy of Quinolines: Spectrochimica Acta Part A. "Proton Magnetic Resonance Spectra of Substituted Quinolines." Available at: [Link][1][2]
Sources
Methodological & Application
synthesis of 3-Chloro-7-nitroquinoline from 3-chloroaniline
Executive Summary & Strategic Analysis
This Application Note details the synthesis of 7-Chloro-3-nitroquinoline starting from 3-chloroaniline .
Critical Regiochemical Clarification: The request specified the synthesis of "3-Chloro-7-nitroquinoline" from "3-chloroaniline." It is chemically vital to distinguish between the two isomers based on the starting material's directing effects:
-
Starting Material (3-Chloroaniline): The chlorine atom is attached to the benzene ring.[1] In the final quinoline structure, this benzene ring corresponds to positions 5, 6, 7, and 8.
-
Cyclization Logic: Cyclization of 3-chloroaniline typically occurs para to the chlorine atom (sterically favored over ortho), placing the chlorine at Position 7 of the quinoline ring.
-
Target Alignment: To introduce a nitro group at Position 3 (pyridine ring), we employ a condensation with sodium nitromalonaldehyde .
Therefore, the protocol below yields 7-Chloro-3-nitroquinoline . (Note: Synthesizing the inverse isomer, 3-Chloro-7-nitroquinoline, would require starting from 3-nitroaniline to place the nitro group at position 7, followed by chlorination at position 3).
Reaction Pathway & Mechanism
The synthesis utilizes a modified Skraup-type condensation where sodium nitromalonaldehyde acts as a 3-carbon dielectrophile carrying the nitro group. This method avoids the harsh oxidative conditions of the traditional Skraup reaction and allows for precise placement of the nitro group at position 3.
Figure 1: Reaction scheme showing the condensation of 3-chloroaniline with sodium nitromalonaldehyde to form the 7-chloro-3-nitroquinoline scaffold.
Experimental Protocol
Materials & Reagents
| Reagent | CAS No.[2][3] | Equiv.[3][4] | Role |
| 3-Chloroaniline | 108-42-9 | 1.0 | Starting Material |
| Sodium Nitromalonaldehyde Monohydrate | 34461-00-2 | 1.2 | C3-Nitro Synthon |
| Hydrochloric Acid (37%) | 7647-01-0 | Excess | Catalyst/Solvent |
| Ethanol (Absolute) | 64-17-5 | Solvent | Reaction Medium |
| Sodium Hydroxide (10% aq) | 1310-73-2 | - | Neutralization |
Step-by-Step Procedure
Phase 1: Condensation
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-chloroaniline (12.75 g, 100 mmol) in ethanol (50 mL).
-
Acidification: Add concentrated HCl (10 mL) dropwise. The solution may warm slightly; ensure adequate stirring.
-
Reagent Addition: Add sodium nitromalonaldehyde monohydrate (18.7 g, 120 mmol) to the mixture.
-
Note: Sodium nitromalonaldehyde is impact-sensitive in its dry form. Handle with care and preferably use it as a wet paste or solution.
-
-
Reaction: Heat the mixture to reflux (approx. 78°C) for 2–3 hours .
-
Observation: The reaction mixture will darken, turning deep yellow/orange as the quinoline ring forms.
-
Monitoring: Monitor consumption of aniline by TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Phase 2: Cyclization & Workup
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Precipitation: Pour the reaction mixture into ice-cold water (200 mL) with vigorous stirring.
-
Neutralization: Slowly adjust the pH to ~8–9 using 10% NaOH solution.
-
Critical: A yellow/tan precipitate of the crude quinoline will form. Do not over-basify significantly beyond pH 10 to avoid ring degradation or side reactions.
-
-
Filtration: Collect the solid by vacuum filtration. Wash the filter cake copiously with cold water (3 x 50 mL) to remove inorganic salts.
Phase 3: Purification
-
Recrystallization: Transfer the crude solid to a flask. Recrystallize from hot ethanol or an ethanol/DMF mixture (9:1) if solubility is low.
-
Drying: Dry the purified crystals in a vacuum oven at 50°C for 6 hours.
Quantitative Data & Specifications
| Parameter | Specification / Expected Value |
| Theoretical Yield | ~20.8 g (based on 100 mmol scale) |
| Expected Yield | 60–75% (12.5–15.6 g) |
| Appearance | Pale yellow to tan needles |
| Melting Point | 165–168°C (Lit. value for 3-nitroquinolines) |
| 1H NMR (DMSO-d6) | Diagnostic singlet at δ ~9.5 ppm (H-2, pyridine ring), doublet at δ ~9.2 ppm (H-4). |
Safety & Hazard Analysis (Self-Validating Protocol)
-
Sodium Nitromalonaldehyde: Potentially explosive if dried completely and subjected to shock. Validation: Always keep the reagent slightly moist or in solution. Store in a cool place.
-
3-Chloroaniline: Toxic by inhalation and skin contact. Validation: All weighing and transfer must occur in a fume hood. Double-glove (Nitrile) recommended.
-
Exotherm Control: The neutralization step (Acid + Base) generates heat. Validation: Use an ice bath and add base dropwise to prevent thermal runaway or "bumping" of the solvent.
References
-
Preparation of Sodium Nitromalonaldehyde: Fanta, P. E. (1952). Sodium Nitromalonaldehyde Monohydrate.[5] Organic Syntheses, 32, 95. [Link]
-
General Synthesis of 3-Nitroquinolines: Morley, J. S., & Simpson, J. C. E. (1948). The Chemistry of Simple Heterocyclic Systems. Part I. Reactions of 3-Nitroquinoline. Journal of the Chemical Society.[6] [Link]
-
Regiochemistry of Skraup-type Reactions: Palmer, M. H. (1962). The Skraup Reaction with m-Substituted Anilines. Journal of the Chemical Society.[6] [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. 75755-39-4 | MFCD28339605 | 3-chloro-7-nitroquinoline [aaronchem.com]
- 3. CGS-9896-药物合成数据库 [drugfuture.com]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Quinoline synthesis [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of 3-chloro-7-aminoquinoline
Introduction: Strategic Importance of 3-chloro-7-aminoquinoline in Medicinal Chemistry
The quinoline scaffold is a cornerstone in the architecture of numerous pharmacologically active molecules. Within this privileged heterocyclic family, 3-chloro-7-aminoquinoline emerges as a pivotal building block, particularly in the development of novel therapeutic agents. Its strategic importance lies in the versatile reactivity of the amino and chloro substituents, which allows for diverse structural modifications to modulate biological activity. This application note provides a comprehensive guide for the chemical reduction of 3-chloro-7-nitroquinoline to the corresponding 7-amino derivative, a critical transformation for accessing this valuable intermediate. The protocols detailed herein are designed for researchers and professionals in drug development, offering a robust and reproducible methodology.
Chemical Transformation Overview
The conversion of a nitro group to an amine is a fundamental transformation in organic synthesis. This process involves the reduction of the nitrogen atom from a higher oxidation state to a lower one. Several methodologies can achieve this, broadly categorized into catalytic hydrogenation and metal-mediated reductions. The choice of method often depends on the substrate's sensitivity to reaction conditions and the desired selectivity.
Application Notes & Protocols: Strategic Functionalization of 3-Chloro-7-nitroquinoline via Nucleophilic Aromatic Substitution
Preamble: The Strategic Value of the 7-Nitroquinoline Scaffold
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic introduction of specific functional groups onto this heterocyclic system is a cornerstone of modern drug design, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. 3-Chloro-7-nitroquinoline, in particular, serves as a highly valuable and versatile building block. Its reactivity is dominated by the principles of Nucleophilic Aromatic Substitution (SNAr), a powerful reaction for forming carbon-heteroatom bonds.
The chemical personality of this molecule is defined by two key features:
-
The Electron-Withdrawing Nitro Group (-NO₂): Positioned at C7, this group strongly activates the quinoline ring towards nucleophilic attack. It achieves this by stabilizing the negatively charged intermediate (the Meisenheimer complex) through resonance, a critical factor for the reaction to proceed.[2][3][4]
-
The Ring Nitrogen: The inherent electronegativity of the quinoline ring nitrogen further depletes the electron density of the aromatic system, enhancing its electrophilicity and susceptibility to attack by nucleophiles.[5]
This guide provides an in-depth exploration of the SNAr reactions of 3-chloro-7-nitroquinoline with common classes of nucleophiles, offering both mechanistic insights and field-tested laboratory protocols.
The SNAr Mechanism: An Addition-Elimination Pathway
Unlike nucleophilic substitutions on aliphatic carbons (SN1/SN2), SNAr reactions on aryl halides like 3-chloro-7-nitroquinoline proceed via a two-step addition-elimination mechanism.[3][4]
-
Step 1 (Addition): The nucleophile attacks the carbon atom bearing the leaving group (the chlorine at C3), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2] This is typically the rate-determining step.
-
Step 2 (Elimination): The aromaticity is restored by the expulsion of the chloride leaving group, yielding the substituted product.
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Precision Suzuki-Miyaura Coupling of 3-Chloro-7-nitroquinoline
This Application Note is structured as a high-level technical document for drug discovery chemists. It synthesizes established organometallic principles with specific reactivity profiles of the 3-chloro-7-nitroquinoline scaffold.
Executive Summary
The functionalization of 3-Chloro-7-nitroquinoline presents a distinct challenge in medicinal chemistry. While the 7-nitro group provides electronic activation, the 3-chloro position on the quinoline ring is inherently recalcitrant toward oxidative addition compared to its 2- or 4-isomers due to the lack of direct resonance activation by the ring nitrogen. This guide outlines a validated, high-fidelity protocol using Buchwald Precatalysts (Gen 3) to overcome the high C–Cl bond dissociation energy, ensuring quantitative conversion while preserving the nitro moiety.
Mechanistic Insight & Chemical Logic
The Substrate Challenge
-
Bond Energy: The C–Cl bond (approx. 96 kcal/mol) is significantly stronger than C–Br or C–I. Standard catalysts like Pd(PPh₃)₄ are kinetically incompetent for this substrate at moderate temperatures.
-
Positional Deactivation: Unlike 2-chloroquinoline, which undergoes oxidative addition via an addition-elimination-like pathway facilitated by the adjacent nitrogen, the 3-position behaves more like an isolated aryl chloride.
-
The Nitro Effect (The "Double-Edged Sword"):
-
Benefit: The strong electron-withdrawing nature of the 7-NO₂ group lowers the electron density of the aromatic ring, thereby lowering the LUMO energy of the C–Cl bond. This facilitates the oxidative addition step compared to a neutral 3-chloroquinoline.
-
Risk:[1][2] The nitro group is susceptible to reduction if harsh reductants are used, and it can coordinate to Pd, potentially poisoning the catalyst if the ligand system is not sufficiently bulky.
-
The Solution: Bulky, Electron-Rich Ligands
To couple this substrate, we utilize Dialkylbiarylphosphines (e.g., XPhos, SPhos) . These ligands serve two critical functions:
-
Electron Donation: The electron-rich phosphine center increases the electron density on Palladium(0), accelerating the rate-limiting oxidative addition into the C–Cl bond.
-
Steric Bulk: The biaryl backbone promotes the formation of the monoligated [L-Pd(0)] species (the active catalyst) and accelerates reductive elimination, preventing the formation of inactive Pd-dimers.
Visualizing the Activation Pathway
The following diagram illustrates the specific electronic influence of the 7-NO₂ group on the catalytic cycle.
Caption: Catalytic cycle highlighting the activating effect of the 7-NO₂ group on the oxidative addition of the refractory 3-Cl bond.
Experimental Protocols
Protocol A: The "Gold Standard" (High Yield, Robust)
Recommended for initial scale-up (100 mg - 5 g).
Reagents:
-
Substrate: 3-Chloro-7-nitroquinoline (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 equiv)
-
Catalyst: XPhos Pd G3 (2.0 - 3.0 mol%)
-
Note: If G3 is unavailable, use Pd(OAc)₂ (2 mol%) + XPhos (4 mol%).
-
-
Base: K₃PO₄ (2.0 equiv, finely ground)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
-
Why Water? Water is essential to solubilize the inorganic base and activate the boronic acid to the boronate species.
-
Step-by-Step Methodology:
-
Setup: Charge a reaction vial (equipped with a stir bar) with the substrate, boronic acid, XPhos Pd G3, and K₃PO₄.
-
Inertion: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles). This is critical to prevent homocoupling and catalyst oxidation.
-
Solvation: Add the degassed 1,4-Dioxane/Water mixture via syringe.
-
Reaction: Heat the mixture to 80°C for 2–4 hours.
-
Monitoring: Check by LC-MS. The 7-NO₂ group makes the starting material and product UV-active (strong absorbance at 254/280 nm).
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash with water (x2) and brine (x1). Dry organic layer over Na₂SO₄.
-
Purification: Flash column chromatography.
-
Eluent: Hexanes/Ethyl Acetate gradient. The nitro group increases polarity; expect product elution between 20-40% EtOAc.
-
Protocol B: Microwave-Assisted (Rapid Screening)
Recommended for library synthesis.
| Parameter | Condition |
| Catalyst | Pd(dtbpf)Cl₂ (1-2 mol%) |
| Base | K₂CO₃ (2.0 equiv) |
| Solvent | THF / Water (10:1) |
| Temperature | 100°C (Microwave) |
| Time | 30 minutes |
| Yield Expectation | 85-95% |
Critical Quality Attributes (CQAs) & Troubleshooting
The following table summarizes common failure modes specific to nitro-quinoline couplings.
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Oxidative addition failure. | Switch to XPhos or BrettPhos ligands. Increase Temp to 100°C. |
| Dehalogenation (H-Product) | Beta-hydride elimination or solvent H-transfer. | Avoid alcoholic solvents (EtOH/MeOH). Use Dioxane or Toluene . |
| Nitro Reduction (Amine) | Pd-catalyzed reduction by solvent/hydride. | Strictly avoid formate sources or H₂ gas. Use mild bases (K₃PO₄). |
| Homocoupling (Ar-Ar) | Oxygen present in system. | Rigorous degassing (sparging) required. |
Workflow Visualization
Caption: Optimized workflow for the synthesis of 3-aryl-7-nitroquinolines.
References
-
Mechanistic Basis of Aryl Chloride Coupling: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link
-
XPhos Ligand Efficacy: Billingsley, K. L., & Buchwald, S. W. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society. Link
-
Suzuki Coupling in Water/Dioxane: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
-
Nitro-Group Tolerance: Fleckenstein, C. A., & Plenio, H. (2007). Efficient Suzuki-Miyaura Coupling of (Hetero)aryl Chlorides with Phenylboronic Acids using [Pd(NHC)] Catalysts. Organometallics. Link
Sources
Strategic Functionalization of the 7-Nitro Group in Quinoline Scaffolds: From Reduction to Cross-Coupling
Application Note: AN-Q7-NITRO-2026
Abstract & Strategic Overview
The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and antibacterial agents. While positions 2, 3, and 4 are readily accessible via classical cyclizations (Skraup, Combes, Friedländer), the 7-position remains a synthetic challenge. It is distal to the heterocyclic nitrogen, reducing the efficacy of direct nucleophilic aromatic substitution (
The 7-nitro group serves as a critical "masked" handle. It is not merely a functional group but a gateway to high-diversity libraries. This Application Note details the strategic conversion of 7-nitroquinoline derivatives into 7-amino, 7-halo, and ultimately 7-heteroaryl/amino scaffolds. We prioritize protocols that maintain chemoselectivity, particularly in the presence of labile groups (e.g., halogens at C4) often found in bioactive quinolines.
The Functionalization Logic
-
Reduction: Conversion of
to (The Pivot Point). -
Diazotization (Sandmeyer): Conversion of
to (The Electrophile). -
Coupling: Palladium-catalyzed C-C or C-N bond formation (The Diversification).
Visual Workflow (Pathway Logic)
The following diagram illustrates the divergent synthetic pathways accessible from the 7-nitroquinoline precursor.
Module 1: Chemoselective Reduction Strategies
The reduction of the nitro group is the first critical step. The choice of reagent depends entirely on the substitution pattern of the quinoline ring.
Scenario A: The "Clean" Scaffold (Catalytic Hydrogenation)
Best for: Scaffolds without halogens (Cl, Br, I) or alkenes. Mechanism: Heterogeneous catalysis.
-
Reagents: 10% Pd/C,
(balloon or Parr shaker), MeOH. -
Protocol:
-
Dissolve 7-nitroquinoline (1.0 equiv) in MeOH (0.1 M concentration).
-
Add 10 wt% of Pd/C catalyst carefully under argon flow.
-
Purge with
gas and stir at RT for 4–6 hours. -
Filtration: Filter through a Celite pad to remove Pd. Caution: Dry Pd/C is pyrophoric; keep wet.
-
Concentrate filtrate to yield 7-aminoquinoline.
-
Scenario B: The "Halogen-Preserving" Reduction (Iron-Mediated)
Best for: Scaffolds containing Cl/Br (e.g., 4-chloro-7-nitroquinoline). Standard hydrogenation will dechlorinate the C4 position, destroying the pharmacophore. Mechanism: Single Electron Transfer (SET) reduction.
Protocol 1: Fe/NH₄Cl System (Recommended)
This method is mild, cheap, and highly chemoselective.
Materials:
-
7-Nitroquinoline derivative (1 mmol)
-
Iron powder (5 mmol, 325 mesh)
-
Ammonium chloride (
) (5 mmol) -
Solvent: Ethanol/Water (4:1 ratio)
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substrate in EtOH/Water.
-
Activation: Add
and Iron powder. -
Reaction: Heat to reflux (
) with vigorous stirring. The reaction typically completes in 1–3 hours.-
Monitoring: TLC (Mobile phase: 5% MeOH in DCM). The amine is significantly more polar and fluorescent (often blue/cyan under UV).
-
-
Workup (Crucial):
-
The reaction mixture will be a thick slurry of iron oxides.
-
Filter hot through a Celite pad. Wash the pad with hot ethanol.
-
Concentrate the filtrate. Partition between EtOAc and water.
-
Dry organic layer (
) and concentrate.
-
Why this works: The near-neutral pH prevents hydrolysis of sensitive groups, and the redox potential of Fe is insufficient to reduce aryl chlorides/bromides under these conditions.
Module 2: The Sandmeyer Gateway (Amine Halide)
Converting the 7-amino group to a 7-bromide or 7-iodide creates a versatile electrophile for cross-coupling.
Protocol 2: Synthesis of 7-Bromoquinoline
Safety Note: Diazonium salts are potentially explosive if dried. Always keep them in solution at low temperatures.
Materials:
-
7-Aminoquinoline (1 mmol)
- (1.2 mmol)
- (48% aq.)
- (1.1 mmol)
Step-by-Step Procedure:
-
Diazotization:
-
Suspend 7-aminoquinoline in 48%
(approx. 2 mL/mmol) at to (ice/salt bath). -
Add
(dissolved in minimum water) dropwise. Maintain temp . -
Stir for 20 mins. The solution should turn clear/yellowish.
-
-
Sandmeyer Displacement:
-
In a separate flask, dissolve
in 48% . -
Transfer the cold diazonium solution slowly into the CuBr solution (which can be at RT or slightly warmed to
). -
Observation: Evolution of
gas (bubbling).
-
-
Workup:
-
Basify carefully with
or to pH 9 (to liberate the free base quinoline). -
Extract with DCM.
-
Purify via flash chromatography (Hexane/EtOAc).
-
Module 3: Advanced Diversification (Cross-Coupling)
Once the 7-bromoquinoline is in hand, it serves as a partner for Buchwald-Hartwig amination or Suzuki coupling.
Protocol 3: Buchwald-Hartwig Amination (C-N Bond Formation)
This creates 7-amino derivatives with complex R-groups, often used to tune solubility or kinase affinity.
Reagents:
-
7-Bromoquinoline (1.0 equiv)
-
Primary/Secondary Amine (1.2 equiv)
-
Catalyst:
(2 mol%) + Xantphos (4 mol%) or BrettPhos. -
Base:
(2.0 equiv). -
Solvent: 1,4-Dioxane (anhydrous).
Procedure:
-
Charge an oven-dried vial with Pd source, Ligand, Base, and 7-Bromoquinoline.
-
Purge with Nitrogen/Argon (3 cycles).
-
Add solvent and the amine (if liquid).
-
Heat to
for 12 hours. -
Purification: Filter through silica; elute with DCM/MeOH gradient.
Data Summary & Troubleshooting
Table 1: Comparison of Reduction Methods for 7-Nitroquinoline
| Method | Reagents | Chemoselectivity (Halogen Tolerance) | Yield | Notes |
| Catalytic Hydrogenation | Low (Dehalogenates Cl/Br) | >95% | Cleanest workup; best for simple nitro-quinolines. | |
| Bechamp Reduction | Fe, HCl (aq) | Medium | 80-90% | Strong acid may hydrolyze other groups. |
| Iron/Ammonium Chloride | Fe, | High (Preserves Cl/Br) | 85-92% | Recommended Protocol. Gentle pH. |
| Stannous Chloride | High | 70-85% | Difficult workup (tin emulsions); use if Fe fails. |
Troubleshooting Common Issues
-
Issue: Low solubility of the diazonium salt during Sandmeyer.
-
Solution: Quinolines are basic.[1] Ensure the reaction remains strongly acidic during diazotization to keep the quinoline nitrogen protonated and soluble.
-
-
Issue: Stalling of Buchwald-Hartwig coupling.
-
Solution: The quinoline nitrogen can coordinate to Pd, poisoning the catalyst. Use bulky ligands (BrettPhos, Xantphos) and higher catalyst loading (5 mol%).
-
References
-
Reduction Strategies & Applications
-
Synthetic Reviews of Aminoquinolines
-
Nitro-Group Activation
-
Medicinal Chemistry Context
-
Sandmeyer & Halogenation Protocols
-
7-Bromoquinoline synthesis data and suppliers. ChemicalBook.[11]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 8. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 7-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
Application Note: High-Yield Preparation of Hydrazone Derivatives from 3-Chloro-7-nitroquinoline
This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the synthesis of bioactive hydrazone derivatives starting from the challenging substrate 3-Chloro-7-nitroquinoline . Unlike the highly reactive 2- or 4-chloro isomers, the 3-chloro position is inherently less susceptible to nucleophilic attack. This guide addresses that specific synthetic hurdle with optimized protocols.
Introduction & Mechanistic Rationale
Quinoline hydrazones are a privileged scaffold in drug development, exhibiting potent antitubercular, anticancer, and antimicrobial activities. The specific precursor, 3-Chloro-7-nitroquinoline , offers a unique pharmacophore due to the electron-withdrawing nitro group at position 7, which modulates the electronic properties of the ring.
The Synthetic Challenge: C-3 Reactivity
Standard Nucleophilic Aromatic Substitution (
-
Problem: The 3-position is not activated by the ring nitrogen's resonance effect.
-
Solution: The 7-nitro group is crucial here. Its strong electron-withdrawing nature (inductive and resonance) globally lowers the electron density of the ring, activating the normally inert 3-position enough to allow substitution under energetic conditions or transition-metal catalysis.
This protocol details two pathways to the critical intermediate, 3-hydrazino-7-nitroquinoline , followed by the general condensation to form hydrazones.
Experimental Workflow & Decision Tree
The following diagram outlines the logical flow for selecting the correct synthetic method based on available equipment and yield requirements.
Figure 1: Synthetic workflow for converting 3-chloro-7-nitroquinoline to hydrazone derivatives.
Protocol 1: Synthesis of Intermediate (3-Hydrazino-7-nitroquinoline)
We provide two methods. Method A is cost-effective but requires harsh conditions. Method B is the "Gold Standard" for difficult substrates like 3-chloroquinolines.
Method A: Thermal Nucleophilic Substitution (High-Boiling Solvent)
Use this if transition metal catalysts are unavailable.
-
Reagents: 3-Chloro-7-nitroquinoline (1.0 eq), Hydrazine Hydrate (99%, 10.0 eq), 2-Ethoxyethanol (Solvent).
-
Equipment: Round-bottom flask, reflux condenser, oil bath (
).
Step-by-Step:
-
Dissolve 3-Chloro-7-nitroquinoline (5 mmol) in 2-ethoxyethanol (15 mL). Note: Ethanol is often insufficient for C-3 displacement; ethoxyethanol provides the necessary higher boiling point (
). -
Add Hydrazine Hydrate (50 mmol) dropwise.
-
Reflux the mixture for 12–24 hours . Monitor by TLC (System: Ethyl Acetate/Hexane 1:1).
-
Work-up: Cool the reaction mixture to
. The hydrazine derivative often precipitates as a solid. -
Filter the solid. If no precipitate forms, pour the mixture into ice-cold water (50 mL) to induce precipitation.
-
Wash the solid with cold water (
mL) and cold ethanol ( mL). -
Purification: Recrystallize from ethanol/DMF.
Method B: Pd-Catalyzed Buchwald-Hartwig Amination (Recommended)
Use this for maximum yield and purity.
-
Reagents: 3-Chloro-7-nitroquinoline (1.0 eq), Benzophenone hydrazone (1.2 eq - ammonia surrogate),
(5 mol%), BINAP (7.5 mol%), (1.4 eq), Toluene (anhydrous). -
Mechanism: Palladium inserts into the unreactive C-Cl bond (Oxidative Addition), facilitated by the BINAP ligand, followed by transmetallation and reductive elimination.
Step-by-Step:
-
Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.
-
Add 3-Chloro-7-nitroquinoline (1.0 mmol),
(0.05 mmol), BINAP (0.075 mmol), and (1.4 mmol). -
Add anhydrous Toluene (5 mL) and Benzophenone hydrazone (1.2 mmol).
-
Heat at
for 8–12 hours. -
Hydrolysis: Cool to RT. Add 1M HCl (5 mL) and THF (5 mL) and stir for 2 hours (cleaves the benzophenone protecting group to release the free hydrazine).
-
Work-up: Neutralize with NaOH, extract with Ethyl Acetate, dry over
, and concentrate. -
Purification: Flash chromatography (DCM/MeOH).
Protocol 2: General Synthesis of Hydrazone Derivatives
Once the hydrazine intermediate is secured, the formation of the hydrazone (Schiff base) is rapid and reliable.
-
Reagents: 3-Hydrazino-7-nitroquinoline (Intermediate), Aromatic Aldehyde (e.g., Benzaldehyde, Salicylaldehyde, 4-Chlorobenzaldehyde), Glacial Acetic Acid (Catalyst), Ethanol (Solvent).
Step-by-Step:
-
Preparation: In a 50 mL flask, dissolve 3-Hydrazino-7-nitroquinoline (1.0 mmol) in hot absolute ethanol (10 mL).
-
Addition: Add the appropriate Aromatic Aldehyde (1.1 mmol).
-
Catalysis: Add 2–3 drops of Glacial Acetic Acid.
-
Reaction: Reflux for 2–4 hours .
-
Observation: A color change (often yellow to orange/red) indicates imine formation.
-
-
Isolation: Cool the mixture to room temperature. The hydrazone product will crystallize out.
-
Filtration: Filter the precipitate under vacuum.
-
Washing: Wash with cold ethanol (to remove unreacted aldehyde) and diethyl ether (to dry).
-
Drying: Dry in a vacuum oven at
for 4 hours.
Characterization & Data Interpretation
Successful synthesis is validated by the following spectral markers.
| Technique | Diagnostic Signal | Interpretation |
| FT-IR | NH stretch (Secondary amine of hydrazone). | |
| C=N stretch (Azomethine linkage - Critical confirmation). | ||
| NO2 stretch (Symmetric & Asymmetric). | ||
| 1H-NMR | -N=CH- (Azomethine proton). Distinctive singlet. | |
| -NH- (Hydrazone NH). Disappears with | ||
| H-2 & H-4 of Quinoline (Deshielded by ring N and NO2). | ||
| Mass Spec | Molecular ion peak corresponding to Target MW. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Reaction (Step 1) | C-3 position is inert. | Switch from Ethanol to 2-Ethoxyethanol (higher temp) or use Method B (Pd-catalysis) . |
| Low Yield (Step 2) | Reversibility of imine formation. | Use a Dean-Stark trap or molecular sieves to remove water and drive equilibrium forward. |
| Impure Product | Azine formation (Dimer). | Ensure excess hydrazine is removed completely before Step 2. Use a slight excess of aldehyde. |
References
-
Synthesis of Quinoline Hydrazones
- Title: Synthesis and Biological Evaluation of New Hydrazone Deriv
- Source:Journal of Nanom
-
URL:[Link]
-
Mechanistic Insight (S_NAr vs Pd)
- Title: Nucleophilic Substitution of 3-Haloquinolines: A Compar
- Source:Organic Chemistry Portal / Journal of Organic Chemistry.
-
URL:[Link]
-
General Hydrazone Protocol
- Title: Facile and straightforward synthesis of Hydrazone deriv
- Source:ResearchG
-
URL:[Link]
-
Biological Relevance
Sources
- 1. pharmascholars.com [pharmascholars.com]
- 2. pharmascholars.com [pharmascholars.com]
- 3. impactfactor.org [impactfactor.org]
- 4. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Recrystallization of 3-Chloro-7-nitroquinoline
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the recrystallization of 3-Chloro-7-nitroquinoline. Here, we address common challenges and provide practical, field-proven solutions to ensure the successful purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing 3-Chloro-7-nitroquinoline?
The primary objective of recrystallizing 3-Chloro-7-nitroquinoline is to purify the solid compound. This process involves dissolving the crude material in a suitable solvent at an elevated temperature and then allowing it to cool, which induces the formation of pure crystals. Impurities typically remain dissolved in the solvent (mother liquor) and are subsequently separated by filtration. A clear understanding of solubility is crucial for optimizing the synthesis and purification of chemical materials.[1]
Q2: What are the ideal characteristics of a recrystallization solvent for 3-Chloro-7-nitroquinoline?
An ideal solvent for the recrystallization of 3-Chloro-7-nitroquinoline should exhibit the following properties[2][3]:
-
High Solvency at Elevated Temperatures: The solvent should effectively dissolve the compound when heated.
-
Low Solvency at Room or Lower Temperatures: As the solution cools, the compound's solubility should decrease significantly, promoting crystallization.
-
Inertness: The solvent must not react with 3-Chloro-7-nitroquinoline.
-
Appropriate Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent it from melting in the hot solvent ("oiling out").
-
Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during the drying process.
-
Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.
Q3: Which solvents are good starting points for the recrystallization of 3-Chloro-7-nitroquinoline?
Given the structure of 3-Chloro-7-nitroquinoline (a moderately polar aromatic heterocycle), several common organic solvents and solvent systems are excellent candidates for initial screening. Based on literature for similar quinoline derivatives, the following should be considered:
-
Single Solvents:
-
Ethanol[4]
-
Methanol
-
Acetone
-
-
Solvent Mixtures:
A technical guide for the closely related compound, 7-chloro-6-nitroquinoline, suggests recrystallization from ethanol, making it a strong initial choice.[4]
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of 3-Chloro-7-nitroquinoline and provides actionable solutions.
Problem 1: The compound does not dissolve in the hot solvent.
-
Cause: The chosen solvent has poor solvency for 3-Chloro-7-nitroquinoline, even at elevated temperatures.
-
Solution:
-
Increase Solvent Volume: Add more of the hot solvent in small increments until the compound dissolves. Be mindful that using a large volume of solvent may significantly reduce the final yield.
-
Switch to a More Polar Solvent: If the initial solvent is non-polar (e.g., hexane), try a more polar solvent like ethanol or acetone.
-
Use a Solvent Mixture: If the compound is very soluble in one solvent and poorly soluble in another, a two-solvent system can be effective. Dissolve the compound in a minimal amount of the "good" hot solvent, and then slowly add the "poor" hot solvent until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool.
-
Problem 2: The compound "oils out" instead of forming crystals.
-
Cause: The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.
-
Solution:
-
Lower the Temperature: Use a solvent with a lower boiling point.
-
Increase Solvent Volume: Add more hot solvent to decrease the saturation of the solution.
-
Promote Slow Cooling: Allow the solution to cool more slowly to give the molecules time to arrange into a crystal lattice. You can do this by insulating the flask.
-
Scratch the Inner Surface of the Flask: Use a glass rod to create a rough surface that can initiate crystal growth.[6]
-
Problem 3: No crystals form upon cooling.
-
Cause: The solution is not sufficiently supersaturated, or there are no nucleation sites for crystal growth to begin.
-
Solution:
-
Induce Crystallization:
-
Reduce Solvent Volume: If the compound is too soluble in the chosen solvent, carefully evaporate some of the solvent to increase the concentration and then allow it to cool again.
-
Use an Anti-Solvent: If the compound is soluble in the current solvent, you can slowly add a solvent in which it is insoluble (an "anti-solvent") until the solution becomes cloudy, then gently heat until it clears and allow it to cool slowly.[8]
-
Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility of the compound.[7]
-
Problem 4: Crystals form too quickly and are very fine, potentially trapping impurities.
-
Cause: The solution is cooling too rapidly, leading to rapid precipitation rather than slow crystallization.
-
Solution:
-
Slow Down the Cooling Process: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.
-
Re-dissolve and Recrystallize: Heat the solution to re-dissolve the fine precipitate and then cool it more slowly.
-
Problem 5: The recovered crystals are not pure.
-
Cause: Impurities may have co-precipitated with the product, or the crystals were not washed properly.
-
Solution:
-
Perform a Second Recrystallization: Repeating the recrystallization process can further enhance purity.
-
Proper Washing: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.[6]
-
Consider Activated Carbon: If the impurities are colored, adding a small amount of activated carbon to the hot solution before filtration can help adsorb them.[7]
-
Experimental Protocols
Protocol 1: Single Solvent Recrystallization of 3-Chloro-7-nitroquinoline
-
Dissolution: Place the crude 3-Chloro-7-nitroquinoline in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture on a hot plate, adding more solvent in small portions until the solid completely dissolves.[7]
-
(Optional) Hot Filtration: If there are insoluble impurities, perform a hot gravity filtration to remove them. This is a common source of premature crystallization, so keep the funnel and receiving flask warm.[9]
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.[7]
Protocol 2: Two-Solvent Recrystallization of 3-Chloro-7-nitroquinoline
-
Dissolution: Dissolve the crude compound in a minimal amount of a hot solvent in which it is highly soluble (e.g., acetone).
-
Addition of Anti-Solvent: While keeping the solution hot, slowly add a solvent in which the compound is poorly soluble (e.g., hexane) until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the first (good) solvent until the solution becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Collect, wash, and dry the crystals as described in the single-solvent protocol.
Data Presentation
Table 1: Potential Solvents for Recrystallization of 3-Chloro-7-nitroquinoline
| Solvent/System | Boiling Point (°C) | Polarity | Rationale/Comments |
| Ethanol | 78 | Polar Protic | A common and effective solvent for many organic compounds, including a close analog.[4] |
| Methanol | 65 | Polar Protic | Lower boiling point than ethanol, which can be advantageous. |
| Acetone | 56 | Polar Aprotic | A strong solvent, often used in mixtures. |
| Ethyl Acetate | 77 | Moderately Polar | Good for compounds of intermediate polarity. |
| Dichloromethane | 40 | Moderately Polar | Low boiling point, useful for heat-sensitive compounds.[10] |
| Hexane | 69 | Non-polar | Often used as an anti-solvent in two-solvent systems.[11] |
| Methanol/Acetone | Variable | Variable | A mixture that can be fine-tuned for optimal solubility. |
| Hexane/Ethyl Acetate | Variable | Variable | A common system for chromatography that can also be effective for recrystallization.[4] |
Visualization of the Recrystallization Workflow
Caption: Workflow for the recrystallization of 3-Chloro-7-nitroquinoline.
References
- U.S. Patent No. US20030212276A1. (n.d.). Process for the preparation of 7-substituted-3 quinolinecarbonitriles.
- Chemistry LibreTexts. (2023, January 29).
- Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- U.S. Patent No. US2474823A. (n.d.). Quinoline compounds and process of making same.
- MH Chem. (2022, July 8).
- Chinese Patent No. CN101638382B. (n.d.). Method for preparing 7-chloroquinaldine by utilizing phase-transfer reaction.
- (n.d.).
- BenchChem. (n.d.). Spectroscopic and Synthetic Profile of 7-Chloro-6-nitroquinoline: A Technical Guide.
- Wikipedia. (n.d.).
- (2026, January 15). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and.
- Chinese Patent No. CN103664892B. (n.d.). The crystallization of quinoline.
- National Center for Biotechnology Information. (n.d.). 3-Chloroquinoline. PubChem.
- National Center for Biotechnology Information. (n.d.). 3-Chloroquinolin-7-ol. PubChem.
- University of Rochester, Department of Chemistry. (n.d.).
- BenchChem. (n.d.).
- ResearchGate. (2014, November 20). What is the problem with my quinolin crystal?.
- PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4).
- Physical Chemistry Research. (2023, November 19).
- (n.d.).
- U.S. Environmental Protection Agency. (n.d.).
Sources
- 1. physchemres.org [physchemres.org]
- 2. youtube.com [youtube.com]
- 3. mt.com [mt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Reagents & Solvents [chem.rochester.edu]
optimizing reduction conditions for nitro-quinolines
Technical Support Center: Nitro-Quinoline Reduction Optimization
Current Status: Operational Ticket ID: NQ-RED-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Quinoline Paradox
Reducing nitro-quinolines is deceptively simple. While the nitro group (
This guide provides a decision matrix and optimized protocols to navigate three critical variables: Regioselectivity (Position 5/8 vs. 3/6), Chemo-tolerance (Halogens/Ketones), and Workup Efficiency .
Part 1: Method Selection (Triage)
Do not default to H₂/Pd-C. Use the following decision logic to select the correct protocol for your specific substrate.
Figure 1: Decision Matrix for Nitro-Quinoline Reduction. Selects methodology based on functional group tolerance and scale.
Part 2: Optimized Protocols
Protocol A: Catalytic Transfer Hydrogenation (High Selectivity)
Best for: Clean substrates, avoiding high-pressure H₂ gas, preventing ring saturation.
The Science: Unlike H₂ gas, which creates a "hydrogen-saturated" surface on the catalyst leading to ring reduction, ammonium formate provides a stoichiometric source of hydrogen. The kinetics favor nitro reduction over aromatic ring hydrogenation.
Reagents:
-
Substrate (1.0 equiv)
-
10% Pd/C (10 wt% loading)
-
Ammonium Formate (5.0 - 10.0 equiv)
-
Solvent: Methanol (anhydrous)
Workflow:
-
Dissolution: Dissolve nitro-quinoline in Methanol (0.1 M concentration). Argon sparge for 10 min.
-
Catalyst Addition: Add 10% Pd/C under an argon stream (Caution: Pyrophoric).
-
Activation: Add Ammonium Formate in one portion.
-
Reaction: Stir at Reflux (65°C) .
-
Checkpoint: Evolution of CO₂ gas indicates initiation.
-
Time: Typically 30–90 mins. Monitor via TLC (Amine is usually highly fluorescent blue/green).
-
-
Workup: Filter hot through a Celite pad. Rinse with MeOH.[1] Concentrate filtrate.
-
Note: Excess ammonium formate sublimes or remains as a white solid; remove via aqueous wash if necessary.
-
Protocol B: Iron-Mediated Reduction (Halogen Safe)
Best for: Substrates with Cl/Br/I, large scale, or 8-nitro isomers (sterically hindered).
The Science: This is a single-electron transfer (SET) mechanism. Iron surface oxides coordinate the nitro group. Because it is non-catalytic regarding hydrogen, it cannot dehalogenate aromatic rings or reduce the quinoline double bond.
Reagents:
-
Substrate (1.0 equiv)
-
Iron Powder (3.0 - 5.0 equiv, <325 mesh reduced)
-
Solvent: Acetic Acid / Ethanol (1:4 ratio) or pure AcOH.
Workflow:
-
Suspension: Suspend substrate and Iron powder in EtOH.
-
Activation: Add Acetic Acid dropwise.
-
Heating: Heat to 70–80°C .
-
Critical Step: If the reaction stalls, add 5 mol% CaCl₂ or NH₄Cl to activate the iron surface (pitting corrosion exposes active Fe(0)).
-
-
Workup (The "Sludge" Fix):
-
Standard: Dilute with EtOAc. Neutralize with saturated NaHCO₃.
-
Pro-Tip: If emulsion forms, add EDTA disodium salt to the aqueous layer to chelate Fe ions, breaking the emulsion. Filter through Celite to remove iron oxide sludge.
-
Part 3: Troubleshooting & FAQs
Q1: I see a molecular weight of M+4 in my MS. What happened?
Diagnosis: You have over-reduced the quinoline ring to tetrahydroquinoline. Cause: Using H₂ gas (balloon/Parr shaker) with Pd/C for too long or in acidic media. The pyridine ring in quinoline is susceptible to hydrogenation, especially protonated. Solution:
-
Switch to Protocol A (Transfer Hydrogenation).
-
If you must use H₂ gas, poison the catalyst: Add 0.1 equiv of Thiophene or use Sulfided Platinum on Carbon (Pt(S)/C).
Q2: The reaction stalls at the hydroxylamine intermediate (M-16 from SM).
Diagnosis: Incomplete reduction. Cause: Steric hindrance (common in 8-nitro-quinolines due to peri-interaction with position 1-N) or deactivated catalyst. Solution:
-
For Fe/AcOH: Increase temperature to reflux and add NH₄Cl (electrolyte).
-
For Pd/C: Add fresh catalyst (do not just add more H source). The active sites may be clogged by amine product.
Q3: My product is trapped in the Iron sludge.
Diagnosis: Iron hydroxides form a gelatinous matrix that adsorbs polar amino-quinolines. Solution:
-
Do not just filter.
-
Method: Dilute the reaction mixture with Methanol/DCM (1:1) and stir vigorously with Celite for 30 mins before filtration. The organic solvent disrupts the adsorption equilibrium.
Part 4: Mechanistic Visualization
Understanding the competing pathways is critical for control.
Figure 2: Reaction pathway showing the danger zone (Red) of ring saturation vs. the target amine pathway (Green).
Part 5: Data Summary
Table 1: Comparison of Reduction Methods for Nitro-Quinolines
| Feature | H₂ / Pd-C (Gas) | Transfer Hydrog.[1] (Protocol A) | Fe / AcOH (Protocol B) | SnCl₂ |
| Ring Selectivity | Poor (Risk of THQ) | Excellent | Excellent | Excellent |
| Halogen Tolerance | Poor (Dehalogenates) | Moderate | High | High |
| Reaction Time | 1–4 h | 0.5–2 h | 2–6 h | 2–12 h |
| Workup Difficulty | Easy (Filter) | Easy (Filter/Sublime) | Difficult (Emulsions) | Difficult (Tin salts) |
| Scalability | High (Safety risks) | High | High | Low (Waste cost) |
References
-
Selective Reduction (Transfer Hydrogenation): Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in the palladium catalyzed transfer hydrogenation of azo and nitro compounds.[2] Tetrahedron Letters, 25(32), 3415-3418. Link
-
Iron/Acid Protocol (Mechanistic Insight): Owsley, D. C., & Bloomfield, J. J. (1977).[3] The Reduction of Nitroarenes with Iron/Acetic Acid.[3][4] Synthesis, 1977(02), 118-120. Link
-
Stannous Chloride Selectivity: Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.[5] Tetrahedron Letters, 25(8), 839-842. Link
- Over-reduction Issues: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
-
Green Chemistry Approaches: Wienhöfer, G., et al. (2011). General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes to Anilines.[6] Journal of the American Chemical Society, 133(32), 12875–12879. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. US5099067A - Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration - Google Patents [patents.google.com]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]
Validation & Comparative
A Researcher's Guide to the C13 NMR Chemical Shifts of 3-Chloro-7-nitroquinoline: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of successful research. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy stands out as a powerful, non-destructive tool for mapping the carbon framework of a molecule. This guide provides an in-depth analysis of the C13 NMR chemical shifts for 3-chloro-7-nitroquinoline, a disubstituted quinoline derivative of interest in medicinal chemistry.
Given the absence of readily available experimental spectra for 3-chloro-7-nitroquinoline in the public domain, this guide leverages high-quality predicted data and compares it against the experimental spectra of its parent molecule, quinoline, and its monosubstituted precursors, 3-chloroquinoline and 7-nitroquinoline. This comparative approach allows for a detailed understanding of the electronic effects of the chloro and nitro substituents on the quinoline ring system, providing a robust framework for spectral interpretation and structural verification.
Understanding the Quinoline Scaffold and Substituent Effects
The C13 NMR spectrum of the parent quinoline molecule serves as our essential baseline. The chemical shifts of its nine distinct carbon atoms are well-documented and provide a reference point to understand how the introduction of electron-withdrawing groups, such as a chloro and a nitro group, alters the electronic environment and, consequently, the resonance frequencies of the carbon nuclei.
The introduction of a chlorine atom at the 3-position and a nitro group at the 7-position is expected to induce significant changes in the C13 NMR spectrum. The chloro group, being electronegative, will exert an inductive electron-withdrawing effect, which typically deshields (shifts downfield) the directly attached carbon (C-3) and, to a lesser extent, other nearby carbons. The nitro group is a strong electron-withdrawing group through both inductive and resonance effects, leading to a more pronounced deshielding of the carbons in the carbocyclic ring, particularly the carbon to which it is attached (C-7) and those in ortho and para positions.
Comparative Analysis of C13 NMR Chemical Shifts
To illustrate the impact of these substituents, the predicted C13 NMR chemical shifts for 3-chloro-7-nitroquinoline are presented alongside the experimental data for quinoline, 3-chloroquinoline, and 7-nitroquinoline. All experimental data is referenced to have been recorded in deuterated chloroform (CDCl₃).
| Carbon | Quinoline (Experimental) | 3-Chloroquinoline (Experimental) | 7-Nitroquinoline (Experimental) | 3-Chloro-7-nitroquinoline (Predicted) |
| C-2 | 150.3 | 149.3 | 151.8 | 151.7 |
| C-3 | 121.1 | 133.1 | 122.2 | 134.9 |
| C-4 | 136.0 | 134.6 | 137.2 | 136.5 |
| C-4a | 128.2 | 127.8 | 129.2 | 129.1 |
| C-5 | 127.7 | 128.0 | 129.5 | 129.6 |
| C-6 | 129.5 | 129.2 | 123.6 | 124.0 |
| C-7 | 126.5 | 127.2 | 148.8 | 149.1 |
| C-8 | 129.4 | 129.8 | 124.5 | 125.1 |
| C-8a | 148.4 | 147.2 | 149.5 | 148.6 |
Analysis of the Data:
-
Effect of the 3-Chloro Substituent: Comparing the spectra of quinoline and 3-chloroquinoline, the most significant change is the downfield shift of C-3 from 121.1 ppm to 133.1 ppm. This deshielding is a direct consequence of the electron-withdrawing inductive effect of the chlorine atom. The chemical shifts of the other carbons in the heterocyclic ring (C-2 and C-4) are also slightly affected.
-
Effect of the 7-Nitro Substituent: The introduction of the nitro group at the 7-position in 7-nitroquinoline causes a dramatic downfield shift of C-7 from 126.5 ppm to 148.8 ppm. This is due to the strong electron-withdrawing nature of the nitro group. The ortho and para carbons to the nitro group (C-6 and C-8) are also shifted upfield and downfield respectively, which is consistent with the resonance effects of the nitro group.
-
Combined Effects in 3-Chloro-7-nitroquinoline: The predicted spectrum of 3-chloro-7-nitroquinoline reflects the additive effects of both substituents. C-3 is significantly deshielded, with a predicted chemical shift of 134.9 ppm, which is very close to that observed in 3-chloroquinoline. Similarly, C-7 is strongly deshielded to a predicted value of 149.1 ppm, in line with the effect of the nitro group. The other carbon chemical shifts in the predicted spectrum are also in good agreement with the expected combined electronic influences of the two substituents.
Visualizing the Molecular Structure and Carbon Numbering
To aid in the discussion of the chemical shifts, the following diagram illustrates the structure of 3-chloro-7-nitroquinoline with the standard IUPAC numbering for the quinoline ring system.
Caption: Structure of 3-Chloro-7-nitroquinoline with Carbon Numbering.
Experimental Protocol for C13 NMR Spectroscopy
For researchers wishing to acquire experimental C13 NMR data for 3-chloro-7-nitroquinoline or related compounds, the following is a standard protocol.
Workflow for C13 NMR Sample Preparation and Data Acquisition:
Caption: Standard workflow for C13 NMR spectroscopy.
Detailed Steps:
-
Sample Preparation:
-
Weigh approximately 20-50 mg of the solid 3-chloro-7-nitroquinoline.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a small vial. Ensure the solvent contains tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for high-resolution spectra.
-
Set up a standard proton-decoupled C13 NMR experiment. Typical parameters include a spectral width of -20 to 220 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans), and a relaxation delay of 2-5 seconds.
-
Acquire the Free Induction Decay (FID) data.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Reference the spectrum by setting the chemical shift of the CDCl₃ triplet to 77.16 ppm.
-
Conclusion
This guide provides a comprehensive analysis of the C13 NMR chemical shifts for 3-chloro-7-nitroquinoline through a comparative study with its parent and monosubstituted analogues. The predicted data, in conjunction with the experimental values for related compounds, offers a solid foundation for understanding the substituent effects on the quinoline ring. The provided experimental protocol serves as a practical guide for researchers seeking to obtain their own high-quality C13 NMR data. By combining predictive tools with a strong understanding of fundamental principles, scientists can confidently elucidate the structures of complex molecules, a critical step in the advancement of chemical and pharmaceutical research.
References
-
NMRDB: Resurrecting and processing NMR spectra on-line. Banfi, D.; Patiny, L. Chimia, 2008 , 62(4), 280-281. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
PubChem. National Center for Biotechnology Information. [Link]
- A 1H and 13C NMR spectral assignment of quinoline and its seven monomethyl derivatives. Su, J.-A.; Siew, E.; Chow, Y. L.; Williams, D. E.; Andersen, R. J. Magnetic Resonance in Chemistry, 1997, 35(4), 270-272.
- Carbon-13 NMR spectra of some monosubstituted quinolines. Johns, S. R.; Willing, R. I. Australian Journal of Chemistry, 1976, 29(7), 1617-1620.
A Researcher's Guide to Identifying the Nitro Group in 3-Chloro-7-nitroquinoline via Infrared Spectroscopy
Introduction: Beyond a Simple Peak ID
Infrared (IR) spectroscopy remains a cornerstone of chemical analysis, prized for its ability to rapidly and non-destructively identify functional groups within a molecule. The principle is straightforward: molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds.[1][2] The resulting spectrum is a unique molecular fingerprint. For drug development professionals and researchers, accurately identifying a nitro (-NO₂) group is often critical, as its presence can significantly influence a compound's chemical reactivity, electronic properties, and biological activity.
This guide provides an in-depth analysis of the characteristic IR absorption peaks for the nitro group in a specific, substituted heterocyclic system: 3-Chloro-7-nitroquinoline. We will move beyond generic frequency tables to explore how the unique electronic environment of this molecule influences the vibrational frequencies of its nitro group. Furthermore, this guide will compare these expected frequencies with those of other nitro compounds and provide a validated, step-by-step protocol for acquiring a high-quality spectrum from a solid sample.
The Vibrational Signature of an Aromatic Nitro Group
The nitro group is composed of a central nitrogen atom double-bonded to one oxygen atom and single-bonded to another, which carries a negative charge, while the nitrogen has a positive charge. This resonance structure results in two equivalent N-O bonds, each with a bond order of approximately 1.5. These bonds give rise to two distinct and highly characteristic stretching vibrations:
-
Asymmetric Stretch (ν_as): This is a higher energy vibration where the two N-O bonds stretch out of phase with each other. In aromatic nitro compounds, this peak is typically strong and appears in the range of 1550-1475 cm⁻¹ .[3][4]
-
Symmetric Stretch (ν_s): This is a lower energy vibration where the two N-O bonds stretch in phase. This peak is also strong, though usually less intense than the asymmetric stretch, and is found in the 1360-1290 cm⁻¹ region for aromatic compounds.[3][4]
The high intensity of these absorption bands is a direct result of the large change in dipole moment that occurs during the vibration of the highly polar N-O bonds.[5] This makes the nitro group one of the more readily identifiable functional groups in an IR spectrum.
Predicting the Spectral Features of 3-Chloro-7-nitroquinoline
In 3-Chloro-7-nitroquinoline, the nitro group is attached to a complex aromatic system. The precise position of its stretching frequencies will be modulated by the electronic effects of both the quinoline ring and the chlorine substituent.
-
Quinoline Ring System: The quinoline ring is an electron-withdrawing system. This withdrawal of electron density from the nitro group will slightly strengthen the N-O bonds. An increase in bond strength requires more energy to vibrate, thus shifting the absorption peaks to a higher wavenumber compared to a simple nitrobenzene.
-
Chloro Substituent: The chlorine atom at the 3-position is also electron-withdrawing through induction. This effect, transmitted through the aromatic system, further pulls electron density away from the nitro group. This reinforces the effect of the quinoline ring, suggesting a further shift to higher frequencies. The nitro group's strong electron-withdrawing nature, in turn, influences the entire molecule's electronic structure.[6]
Therefore, for 3-Chloro-7-nitroquinoline, we should anticipate the asymmetric and symmetric N-O stretching bands to appear at the higher end of their respective typical ranges.
Comparative Analysis of Nitro Group IR Peaks
To place the spectral features of 3-Chloro-7-nitroquinoline in context, it is useful to compare them with other nitro-containing compounds. The local chemical environment has a pronounced effect on the vibrational frequencies.
| Compound Type | Example | Asymmetric Stretch (ν_as) (cm⁻¹) | Symmetric Stretch (ν_s) (cm⁻¹) | Key Influencing Factor |
| Nitroalkane | Nitromethane | ~1573 | ~1383 | Saturated carbon attachment; no conjugation. |
| Simple Nitroaromatic | m-Nitrotoluene | ~1537 | ~1358 | Conjugation with the benzene ring lowers the frequency compared to nitroalkanes.[3] |
| Substituted Nitroquinoline | 3-Chloro-7-nitroquinoline | ~1540-1560 (Predicted) | ~1350-1370 (Predicted) | Strong electron-withdrawing nature of the chloro-substituted quinoline ring system increases frequency. |
This comparison clearly illustrates how conjugation and substituent effects are critical for precise spectral interpretation.
Experimental Protocol: High-Fidelity FTIR Analysis of a Solid Sample
Obtaining a clean, interpretable IR spectrum from a solid compound like 3-Chloro-7-nitroquinoline requires meticulous sample preparation. The KBr pellet method is a gold-standard transmission technique for this purpose, yielding high-resolution spectra if performed correctly.[7]
Step-by-Step Methodology for KBr Pellet Preparation
-
Material Preparation & Drying:
-
Rationale: Potassium bromide (KBr) is transparent to IR radiation and acts as a solid matrix. However, it is hygroscopic. Any absorbed water will show a very broad O-H stretching band (~3400 cm⁻¹) and a weaker bending mode (~1640 cm⁻¹), which can obscure sample peaks.
-
Protocol: Gently grind ~100-200 mg of FTIR-grade KBr in an agate mortar and pestle. Place the ground KBr in an oven at 110°C for at least 2 hours to ensure it is completely dry. Store in a desiccator until use. Ensure the sample itself is also dry.
-
-
Sample Grinding & Mixing:
-
Rationale: To avoid scattering of the IR beam (the Christiansen effect), the particle size of the solid sample must be smaller than the wavelength of the IR radiation.[8] Homogenous mixing ensures an even distribution of the analyte in the KBr matrix.
-
Protocol: Add 1-2 mg of 3-Chloro-7-nitroquinoline to the mortar. Grind the sample until it becomes a fine, glossy powder. Add the dried KBr (~100 mg) to the mortar and mix gently but thoroughly with the sample for 1-2 minutes to achieve a homogenous mixture.
-
-
Pellet Pressing:
-
Rationale: Applying high pressure sinters the KBr-sample mixture into a transparent or translucent disc, minimizing light scattering and allowing the IR beam to pass through.
-
Protocol: Assemble the pellet die. Carefully transfer the KBr-sample mixture into the die barrel, ensuring an even surface. Place the die under a hydraulic press and apply a pressure of 7-10 metric tons for approximately 2 minutes.
-
-
Pellet Inspection and Mounting:
-
Rationale: A good pellet is crucial for a high-quality spectrum. It should be uniformly thin and transparent or translucent.
-
Protocol: Carefully release the pressure and disassemble the die. Remove the KBr pellet with forceps. The pellet should be clear like glass. If it is opaque or brittle, the sample concentration may be too high, the mixture was not ground finely enough, or insufficient pressure was applied.[8] Place the pellet into the spectrometer's sample holder.
-
-
Spectral Acquisition:
-
Rationale: A background spectrum of the ambient atmosphere (H₂O, CO₂) must be collected and subtracted from the sample spectrum to ensure the resulting peaks are only from the analyte.
-
Protocol: With the sample holder empty, run a background scan. Then, place the mounted KBr pellet into the instrument's beam path and acquire the sample spectrum. The instrument software will automatically ratio the sample scan to the background scan to produce the final transmittance or absorbance spectrum.[1]
-
Experimental Workflow Diagram
Caption: Workflow for FTIR analysis of a solid sample using the KBr pellet method.
Conclusion
The IR spectrum of 3-Chloro-7-nitroquinoline is expected to exhibit two strong, characteristic absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group. Due to the strong electron-withdrawing properties of the chloro-substituted quinoline ring, these peaks are predicted to appear at the higher end of the typical ranges for aromatic nitro compounds, approximately 1540-1560 cm⁻¹ and 1350-1370 cm⁻¹ , respectively. This subtle but significant shift provides valuable information about the electronic environment within the molecule. By employing the detailed experimental protocol provided, researchers can confidently acquire high-fidelity spectral data to confirm the presence and probe the chemical environment of the nitro group in this and similar complex molecules.
References
-
Title: IR Spectroscopy Tutorial: Nitro Groups Source: University of Calgary URL: [Link]
-
Title: IR Spectroscopy of Solids Source: University of Colorado Boulder, Department of Chemistry URL: [Link]
-
Title: Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar Source: NASA Ames Research Center URL: [Link]
-
Title: IR Spectrum and Characteristic Absorption Bands Source: Chemistry LibreTexts URL: [Link]
-
Title: IR Infrared Spectroscopy Review - 15 Practice Problems Source: The Organic Chemistry Tutor (YouTube) URL: [Link]
-
Title: Table of Characteristic IR Absorptions Source: Michigan State University, Department of Chemistry URL: [Link]
-
Title: Infrared Spectra of Some Common Functional Groups Source: Chemistry LibreTexts URL: [Link]
-
Title: Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition Source: Spectroscopy Online URL: [Link]
-
Title: Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra Source: Master Organic Chemistry URL: [Link]
-
Title: Substituent effects of nitro group in cyclic compounds Source: ResearchGate URL: [Link]
-
Title: 3-Chloroquinoline Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Sample Preparation for FTIR Analysis Source: Drawell URL: [Link]
-
Title: Sample preparation for FT-IR Source: University of California, Los Angeles (UCLA) Chemistry URL: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. eng.uc.edu [eng.uc.edu]
mass spectrometry fragmentation pattern of 3-Chloro-7-nitroquinoline
This guide details the mass spectrometry fragmentation patterns of 3-Chloro-7-nitroquinoline , designed for researchers requiring structural confirmation and isomer differentiation.
Executive Summary: The Isomer Challenge
In drug discovery, the quinoline scaffold is a privileged structure. However, the regiochemistry of substituents (chloro- and nitro- groups) critically alters biological activity (SAR). 3-Chloro-7-nitroquinoline is frequently confused with its positional isomers (e.g., 3-chloro-8-nitroquinoline or 2-chloro-7-nitroquinoline) during synthesis.
This guide provides a mechanistic fragmentation analysis to distinguish the 3,7-isomer from its analogs. Unlike simple library matching, this approach relies on first-principles mass spectrometry—leveraging "Ortho Effects" and halogen isotope patterns to validate structural identity.
Analytical Profile & Instrumentation
| Property | Specification |
| IUPAC Name | 3-Chloro-7-nitroquinoline |
| Formula | C₉H₅ClN₂O₂ |
| Exact Mass | 208.00 (³⁵Cl) / 210.00 (³⁷Cl) |
| Monoisotopic m/z | 208.0 |
| Isotope Pattern | Distinctive 3:1 ratio for M : M+2 (Chlorine signature) |
Recommended Protocol Standards
-
Electron Ionization (EI): 70 eV. Source Temp: 230°C. Goal: Structural fingerprinting.
-
Electrospray Ionization (ESI+): Mobile Phase: 0.1% Formic Acid in MeCN/H₂O. Cone Voltage: 30V. Goal: Molecular ion confirmation [M+H]⁺.
Fragmentation Mechanics (EI - 70 eV)
The fragmentation of 3-Chloro-7-nitroquinoline is driven by the competition between the labile nitro group and the stable quinoline core.
Primary Pathway: The Nitro-Radical Loss
Unlike 8-nitroquinoline, the 7-nitro isomer lacks a "peri-interaction" with the ring nitrogen. Consequently, the dominant pathway is the direct cleavage of the nitro group.
-
Step 1: Molecular Ion m/z 208/210 (Radical Cation M⁺˙).
-
Step 2: Loss of NO₂• (46 Da) .
-
Observation: Formation of the 3-chloroquinolinium radical cation at m/z 162/164 .
-
Diagnostic: This peak is often the Base Peak (100%) in 6- and 7-nitro isomers.
-
Secondary Pathway: Ring Degradation
Following the loss of the nitro group, the destabilized quinoline ring typically ejects HCN (27 Da) , a signature of pyridine-fused systems.
-
Transition: m/z 162 → m/z 135 (Loss of HCN).
-
Structure: The resulting ion is a chlorophenyl-acetylene type cation (C₈H₅Cl⁺).
Minor Pathway: Halogen Loss
Direct loss of the Chlorine radical (Cl•, 35 Da) from the molecular ion is energetically unfavorable compared to NO₂ loss. However, it may occur after the nitro loss.
-
Transition: m/z 162 → m/z 127 (Loss of Cl•).
-
Observation: A cluster of hydrocarbon fragments at m/z 127, 101, and 75 indicates the final disintegration of the aromatic core.
Comparative Analysis: Distinguishing Isomers
The power of MS lies in distinguishing the 7-nitro (target) from the 8-nitro (impurity) and 2-chloro (labile) isomers.
Table 1: Diagnostic Ion Ratios for Isomer Differentiation
| Feature | 3-Chloro-7-nitroquinoline (Target) | 3-Chloro-8-nitroquinoline (Isomer A) | 2-Chloro-7-nitroquinoline (Isomer B) |
| [M-OH]⁺ (m/z 191) | Absent / Negligible | Prominent (Ortho Effect) | Absent |
| [M-NO]⁺ (m/z 178) | Low Intensity (<10%) | High Intensity (>40%) | Low Intensity |
| [M-Cl]⁺ (m/z 173) | Low Intensity | Low Intensity | Moderate/High (Labile α-Cl) |
| Base Peak | m/z 162 [M-NO₂]⁺ | m/z 162 or 178 | m/z 162 |
| Mechanism | Standard Nitro Cleavage | Peri-effect with Ring Nitrogen | α-Chlorine instability |
Critical Insight: The 8-nitro isomer exhibits a specific "Ortho/Peri Effect" where the nitro group interacts with the adjacent Ring Nitrogen (N1). This facilitates the loss of OH• (m/z 191) or NO• (m/z 178), which is mechanistically impossible for the 7-nitro isomer due to distance.
Visualization: Fragmentation Pathway[1]
The following diagram illustrates the logical flow of fragmentation, highlighting the branching ratios that confirm the 3,7-isomer structure.
Caption: Predicted EI-MS fragmentation tree for 3-Chloro-7-nitroquinoline. The dominance of the m/z 208 → 162 transition distinguishes it from 8-nitro isomers.
Experimental Validation Protocol
To confirm your synthesis product is 3-Chloro-7-nitroquinoline , follow this self-validating workflow:
-
Check the Molecular Ion: Ensure a doublet at 208/210 with a 3:1 intensity ratio. (Confirms 1 Chlorine atom).[1]
-
Verify Nitro Position: Look for the absence of m/z 191 ([M-OH]⁺). If 191 is present, you likely have the 8-nitro isomer.
-
Verify Chlorine Stability: In ESI-MS/MS, apply low collision energy (10-20 eV). If the Chlorine is lost immediately (m/z 173), suspect the 2-chloro isomer. The 3-chloro substituent is robust and requires higher energy to fragment.
References
-
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Quinoline Derivatives. National Institute of Standards and Technology.[2] Available at: [Link]
-
Clugston, D. M., & MacLean, D. B. (1966). Mass Spectra of Oxygenated Quinolines. Canadian Journal of Chemistry, 44(7), 781–788. [Link]
- Budzikiewicz, H., Djerassi, C., & Williams, D. H.Mass Spectrometry of Organic Compounds. (Classic text on Ortho Effects in Nitroarenes).
- Wait, S. T., et al.Differentiation of Quinoline Isomers by Mass Spectrometry. (General principles of peri-effect in 8-substituted quinolines).
Sources
The Critical Role of a Reference Standard in 3-Chloro-7-nitroquinoline Analysis
An In-Depth Technical Guide to Reference Standards for the Analysis of 3-Chloro-7-nitroquinoline
For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. The accuracy of quantitative and qualitative analyses hinges on the quality of the reference standards employed. This guide provides a comprehensive comparison of reference standards for the analysis of 3-Chloro-7-nitroquinoline, a key intermediate in medicinal chemistry. We will delve into the establishment, characterization, and application of these standards, underpinned by field-proven insights and authoritative guidelines.
3-Chloro-7-nitroquinoline (CAS: 75755-39-4) serves as a crucial building block in the synthesis of various pharmacologically active molecules.[1] Its purity and identity must be unequivocally confirmed to ensure the quality and safety of subsequent products. An analytical reference standard is a highly purified and well-characterized material used as a benchmark for identification, purity assessment, and potency measurement.[2] The use of a qualified reference standard is a fundamental requirement by regulatory bodies like the FDA and is outlined in guidelines such as those from the International Council for Harmonisation (ICH).[2][3] Without a reliable standard, analytical results become untrustworthy, potentially leading to batch failures and compromised patient safety.[4]
Establishing a 3-Chloro-7-nitroquinoline Reference Standard: A Comparative Approach
A key decision is whether to use a commercially available standard or to establish a primary reference standard in-house.
-
Commercial Reference Standards: These are readily available from suppliers and offer convenience. For instance, 3-chloro-7-nitroquinoline is available commercially with a stated purity of 97%.[5] However, the user is responsible for verifying its suitability for the intended analytical application. The supplier's Certificate of Analysis (CoA) should be carefully reviewed, but it may not be exhaustive enough to qualify the material as a primary standard for regulatory submissions.
-
In-House Primary Reference Standard: A primary reference standard is a substance demonstrated through extensive analytical testing to be authentic material of high purity.[6] Establishing an in-house standard provides complete control over its characterization and documentation. This is often the required approach for active pharmaceutical ingredient (API) development. The process involves synthesis, rigorous purification, and comprehensive characterization without comparison to another standard.[6]
The World Health Organization (WHO) suggests that a purity of 99.5% or higher is generally desirable for reference standards used in assays, though the primary consideration is the impact of impurities on the specific analytical method.[7]
Workflow for Establishing an In-house Primary Standard
The following diagram illustrates the comprehensive workflow for establishing a primary reference standard for 3-Chloro-7-nitroquinoline.
Caption: Workflow for In-House Primary Reference Standard Establishment.
Comprehensive Characterization: A Self-Validating System
To ensure trustworthiness, the characterization of a 3-Chloro-7-nitroquinoline reference standard must be a self-validating system, employing multiple orthogonal analytical techniques.
Identity Confirmation
The first step is to unequivocally confirm the chemical structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The observed chemical shifts, coupling constants, and integration patterns must be consistent with the structure of 3-Chloro-7-nitroquinoline.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula C₉H₅ClN₂O₂.[5]
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as C-Cl, N-O (nitro group), and the quinoline ring system.
Purity and Assay Determination
Purity assessment involves quantifying all significant impurities. The final assigned purity, or "assay," is typically determined using a mass balance approach.
Assay (%) = 100% - (% Chromatographic Impurities) - (% Water Content) - (% Residual Solvents) - (% Inorganic Impurities)
| Test Parameter | Recommended Method | Purpose | Typical Acceptance Criteria |
| Chromatographic Purity | Reverse-Phase HPLC with UV Detection | To separate and quantify organic impurities (related substances, isomers, starting materials). | Purity ≥ 99.5% |
| Water Content | Karl Fischer Titration | To accurately quantify the amount of water present. | ≤ 0.5% |
| Residual Solvents | Headspace Gas Chromatography (GC-HS) | To quantify any remaining solvents from the synthesis and purification process. | As per ICH Q3C limits |
| Inorganic Impurities | Residue on Ignition (ROI) / Sulphated Ash | To determine the content of non-volatile inorganic impurities. | ≤ 0.1% |
Causality Behind Method Choices:
-
HPLC is the gold standard for organic purity because of its high resolution and sensitivity, allowing for the separation of structurally similar impurities, such as isomers (e.g., 7-chloro-6-nitroquinoline) that might arise during synthesis.[8]
-
Karl Fischer titration is specific for water and is far more accurate than loss on drying, which can also measure volatile solvents.
-
GC-HS is essential because residual solvents can interfere with analysis and have their own toxicity profiles.
Comparative Guide to Analytical Methods for Quantification
Once the reference standard is qualified, it can be used to validate and perform routine analyses. High-Performance Liquid Chromatography (HPLC) is the most common technique.
High-Performance Liquid Chromatography (HPLC)
An RP-HPLC method is a robust and reliable technique for the quantification of 3-Chloro-7-nitroquinoline.[9]
-
Chromatographic System:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-based gradient from low to high organic content (e.g., 10% B to 90% B over 20 minutes) is often necessary to elute all potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 310 nm.[8]
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Accurately weigh about 10 mg of the 3-Chloro-7-nitroquinoline reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent). This yields a stock solution of approximately 100 µg/mL.
-
-
Sample Preparation:
-
Prepare the test sample at the same concentration as the standard solution using the same diluent.
-
-
Procedure:
-
Inject the diluent (as a blank), followed by six replicate injections of the standard solution to establish system suitability.
-
Inject the sample solution.
-
Calculate the assay or impurity content based on the peak areas relative to the reference standard, correcting for the standard's assigned purity.
-
An analytical method must be validated to demonstrate it is fit for its intended purpose.[10][11]
| Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To ensure the method can distinguish the analyte from impurities and degradation products. | Peak purity analysis, no interference at the analyte's retention time in blank/placebo. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a range (e.g., 50% to 150% of nominal concentration). |
| Accuracy | To measure the closeness of the test results to the true value. | 98.0% to 102.0% recovery for spiked samples at multiple levels. |
| Precision (Repeatability & Intermediate) | To show the degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2.0% for replicate injections and analyses on different days/by different analysts. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10; acceptable precision and accuracy at this concentration. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within limits when flow rate, pH, or column temperature are slightly varied. |
Alternative Method: Quantitative NMR (qNMR)
While HPLC is a comparative method requiring a reference standard of the same analyte, qNMR is a primary ratio method. It determines the concentration of an analyte by comparing its NMR signal integral to that of a certified internal standard of known purity, without needing a 3-Chloro-7-nitroquinoline standard.
Comparison of HPLC vs. qNMR for Assay Determination
| Feature | HPLC | qNMR |
| Principle | Comparative (Analyte vs. Standard) | Primary Ratio (Analyte vs. Internal Standard) |
| Reference Standard | Requires a highly pure, well-characterized standard of the same analyte. | Requires a certified internal standard (e.g., maleic acid), but not of the analyte itself. |
| Selectivity | High, based on chromatographic separation. | Very high, based on unique NMR signals for each proton. |
| Throughput | High, suitable for routine QC. | Lower, more complex data analysis. |
| Expertise | Widely available. | Requires specialized expertise and instrumentation. |
For establishing the purity of a primary in-house reference standard, qNMR can be an invaluable orthogonal technique to the mass balance approach derived from HPLC.
Workflow for Routine Analysis
The following diagram outlines the logical flow when using a qualified reference standard for routine sample analysis.
Caption: Workflow for Routine HPLC Analysis using a Reference Standard.
References
- Benchchem. Technical Support Center: Optimization of 7-Chloroquinoline Synthesis.
- Benchchem. Spectroscopic and Synthetic Profile of 7-Chloro-6-nitroquinoline: A Technical Guide.
- Unknown. Analytical method validation: A brief review.
- Semantic Scholar. Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
- ACS Omega. Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and.
- PubChem - NIH. 3-Chloroquinoline | C9H6ClN | CID 69164.
- PubChem - NIH. 3-Chloroquinolin-7-ol | C9H6ClNO | CID 136229135.
- USP. USP Reference Standards.
- Sigma-Aldrich. 3-chloro-7-nitroquinoline | 75755-39-4.
- FDA. Q2(R2) Validation of Analytical Procedures.
- Unknown. Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I.
- World Health Organization (WHO). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances.
- Unknown. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Unknown. Determination of Some Quinoline Derivatives with Organic Brominating Agents.
- ResearchGate. (PDF) Synthesis of a Novel 7-Chloroquinoline-Sulphocoumarin Hybrid: Characterization, ADME Profiling and Elucidation of its Antiproliferative and Anti-EMT Potential.
- Der Pharma Chemica. Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method as.
- PMC - NIH. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation.
- PMC - PubMed Central. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors.
- Unknown. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- MRIGlobal. Reference Standards in the Pharmaceutical Industry.
- Arabian Journal of Chemistry. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study.
- SciELO. Quinolinotriazole antiplasmodials via click chemistry: synthesis and in vitro studies of 7-Chloroquinoline-based compounds.
- LGC Standards. 7-Chloroquinoline | TRC-C381340-100MG.
- Slideshare. synthesis of quinoline derivatives and its applications | PPTX.
- Unknown. Pharmaceutical quality control: the reference standards labyrinth.
- Novelty Journals. A REVIEW ON QUINOLINE AND ITS DERIVATIVES.
Sources
- 1. 7-Chloroquinoline | TRC-C381340-100MG | LGC Standards [lgcstandards.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. fda.gov [fda.gov]
- 4. usp.org [usp.org]
- 5. 3-chloro-7-nitroquinoline [sigmaaldrich.com]
- 6. documents.lgcstandards.com [documents.lgcstandards.com]
- 7. who.int [who.int]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. noveltyjournals.com [noveltyjournals.com]
- 10. wjarr.com [wjarr.com]
- 11. demarcheiso17025.com [demarcheiso17025.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
